3-Amino-N-(1H-pyrazol-4-YL)benzene-1-sulfonamide

Descripción general

Descripción

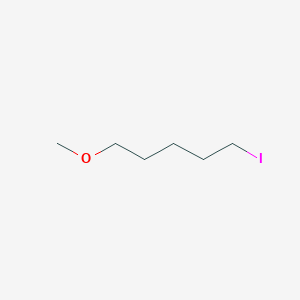

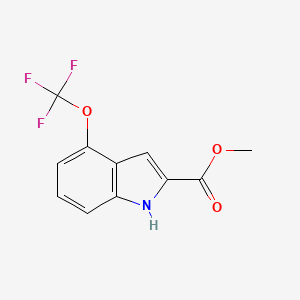

3-Amino-N-(1H-pyrazol-4-YL)benzene-1-sulfonamide is a chemical compound with the CAS Number: 1156174-02-5. It has a molecular weight of 238.27 and its IUPAC name is 3-amino-N-(1H-pyrazol-4-yl)benzenesulfonamide .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H10N4O2S/c10-7-2-1-3-9(4-7)16(14,15)13-8-5-11-12-6-8/h1-6,13H,10H2,(H,11,12) .Physical And Chemical Properties Analysis

This compound is a powder at room temperature .Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

A study demonstrates the structural analysis of a related compound, highlighting significant twists between the pyrazole ring and adjacent groups, forming supramolecular chains and layers through hydrogen bonding and interactions. This structural feature suggests potential for designing compounds with specific molecular arrangements for various applications (Asiri et al., 2012).

Antimicrobial Activity

Another research focused on synthesizing new heterocycles based on pyrazole sulfonamide, demonstrating significant antimicrobial properties. This implies the compound's utility in developing new antimicrobials (El‐Emary et al., 2002).

Antiproliferative Activities

Pyrazole-sulfonamide derivatives were synthesized and tested for their antiproliferative activities against cancer cell lines, showing promising broad-spectrum antitumor activity. This research indicates its potential in cancer therapy development (Mert et al., 2014).

Chemical Synthesis Efficiency

A method was developed for the efficient synthesis of heterocyclic sulfonamides and sulfonyl fluorides using a sulfur-functionalized aminoacrolein derivative, demonstrating the compound's utility in medicinal chemistry for rapid access to various heterocyclic compounds (Tucker et al., 2015).

Hydrogel Modification

Research on radiation-induced polyvinyl alcohol/acrylic acid hydrogels modified with various amine compounds, including pyrazole sulfonamide derivatives, showed increased thermal stability and promising biological activities, suggesting applications in medical and biotechnological fields (Aly & El-Mohdy, 2015).

Safety and Hazards

Mecanismo De Acción

Target of Action

Sulfonamides, a class of compounds to which this molecule belongs, are known to exhibit a range of pharmacological activities such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play crucial roles in various physiological processes, including fluid balance and folate synthesis, respectively .

Mode of Action

Based on the known actions of sulfonamides, it can be inferred that this compound might interact with its targets (such as carbonic anhydrase and dihydropteroate synthetase) and inhibit their activity . This inhibition could lead to alterations in the physiological processes regulated by these enzymes .

Biochemical Pathways

Given the known targets of sulfonamides, this compound might impact the carbonic acid equilibrium and folate synthesis pathways .

Result of Action

Based on the known actions of sulfonamides, it can be inferred that this compound might lead to alterations in fluid balance and folate synthesis at the cellular level .

Propiedades

IUPAC Name |

3-amino-N-(1H-pyrazol-4-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O2S/c10-7-2-1-3-9(4-7)16(14,15)13-8-5-11-12-6-8/h1-6,13H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSPMGNXUVSHZTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)NC2=CNN=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-N-(1H-pyrazol-4-YL)benzene-1-sulfonamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Racemic-(3S,5S)-Tert-Butyl 3-Hydroxy-1-Oxa-7-Azaspiro[4.4]Nonane-7-Carboxylate](/img/structure/B1518075.png)

![5-(Trifluoromethyl)-5-phenyl-2,5-dihydro-4-[2-[5-[2-[4-(dibutylamino)-2-(benzyloxy)phenyl]ethenyl]thiophene-2-yl]ethenyl]-2-(dicyanomethylene)furan-3-carbonitrile](/img/structure/B1518082.png)

![2-[4-[Bis(4-bromophenyl)amino]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1518107.png)

![7,7'-Bi[1,4]benzoxazino[2,3,4-kl]phenoxazine](/img/structure/B1518113.png)

![4,9-Bis(5-bromothiophen-2-yl)-6,7-bis(4-(hexyloxy)phenyl)-[1,2,5]thiadiazolo[3,4-g]quinoxaline](/img/structure/B1518116.png)

![[2-(Cyclopentyloxy)-3-methoxyphenyl]methanamine](/img/structure/B1518123.png)

![1-[2-(morpholin-4-yl)ethyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1518124.png)

![2-[4-(4-Amino-2-fluorophenyl)-1-piperazinyl]-1-ethanol](/img/structure/B1518125.png)

![1-[2-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol](/img/structure/B1518126.png)